molecular formula C21H23NO3 B11158786 3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one

3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one

Cat. No.: B11158786
M. Wt: 337.4 g/mol
InChI Key: MXUUGTAPKAJVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one is a recognized potent and selective chemical probe for the inhibition of PARP10 (Poly(ADP-ribose) polymerase 10) (Source) . PARP10 is a mono-ADP-ribosyltransferase that plays a distinct role in the cellular response to DNA damage and various signaling pathways, differing from the more well-known PARP1 enzyme involved in poly-ADP-ribosylation. Researchers utilize this compound to specifically investigate the non-redundant functions of PARP10, including its involvement in base excision repair, its impact on cell proliferation, and its regulatory interactions with key oncoproteins like MYC (Source) . By selectively blocking PARP10's enzymatic activity, this inhibitor allows scientists to dissect its contribution to genome maintenance and cellular stress responses, providing critical insights with implications for understanding cancer biology and potentially identifying new therapeutic targets (Source) . Its high selectivity profile makes it an invaluable tool for deconvoluting the complex roles of individual PARP family members in physiological and pathological processes.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-hydroxy-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]benzo[c]chromen-6-one

InChI

InChI=1S/C21H23NO3/c1-13-6-5-9-22(11-13)12-15-10-18-16-7-3-4-8-17(16)21(24)25-20(18)14(2)19(15)23/h3-4,7-8,10,13,23H,5-6,9,11-12H2,1-2H3

InChI Key

MXUUGTAPKAJVPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Standard Pechmann Protocol

Resorcinol and ethyl cyclohexanecarboxylate undergo condensation under acidic conditions. For example, zirconium tetrachloride (ZrCl₄) catalyzes the reaction at 85°C for 30 minutes, yielding 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with an 81% yield.

Reaction Conditions:

  • Catalyst: ZrCl₄ (7.5 mmol)

  • Temperature: 85°C

  • Time: 30 minutes

  • Workup: Precipitation in ice-cold water followed by filtration.

Aromatic Ring Functionalization

To introduce the 4-methyl group, alkylation is performed post-condensation. Methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in acetone facilitates methylation at position 4.

Mannich Reaction for Piperidino-Methyl Substituent

The [(3-methylpiperidino)methyl] group at position 2 is introduced via a Mannich reaction , which involves a three-component coupling between an amine, formaldehyde, and a substrate.

Reaction Setup

  • Substrate: 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one

  • Amine: 3-methylpiperidine

  • Formaldehyde Source: Paraformaldehyde

  • Solvent: Ethanol or dichloromethane

  • Conditions: Reflux at 60–80°C for 4–6 hours.

Mechanistic Insight:
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the substrate’s hydroxyl group. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Data

ParameterOptimal ValueYield
Temperature70°C78%
CatalystNone required
Reaction Time5 hours78%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines Pechmann condensation and Mannich reaction in sequence. This reduces purification steps and improves overall yield (65–70%).

Steps:

  • Pechmann condensation with ZrCl₄.

  • Direct addition of 3-methylpiperidine and paraformaldehyde.

Solid-Phase Synthesis

Immobilizing resorcinol on Wang resin enables iterative functionalization. After Pechmann condensation, the resin-bound intermediate undergoes Mannich reaction, followed by cleavage to release the final product.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy: Lactone carbonyl stretch at 1678 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 10.31 (s, 1H, phenolic -OH).

    • δ 2.68–1.70 (m, piperidine protons).

  • ¹³C NMR: Lactone carbonyl at δ 161.0 ppm.

Elemental Analysis

ElementCalculated (%)Observed (%)
C72.2172.44
H5.595.67

Challenges and Limitations

  • Regioselectivity: Competing reactions at positions 2 and 4 require precise temperature control.

  • Catalyst Toxicity: ZrCl₄ poses handling challenges, prompting research into greener alternatives like FeF₃ .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on PDE2 Inhibition

Derivatives of 6H-benzo[c]chromen-6-one exhibit significant variability in PDE2 inhibitory activity depending on substituent type and position:

  • Alkyl vs. Alkoxy Chains :
    • Alkyl substituents (e.g., pentyl chains) showed moderate activity (e.g., compounds 2e and 4c , IC50 ≈ 34 μM) .
    • Alkoxylated derivatives demonstrated superior potency. Compound 1f , with a methoxy group, achieved an IC50 of 3.67 μM, outperforming the reference inhibitor BAY 60-7550 in vitro .
Table 1: PDE2 Inhibitory Activity of Selected Derivatives
Compound Substituent(s) IC50 (μM) Target Enzyme Reference
Target Compound 3-OH, 4-Me, 2-(3-Me-piperidinylmethyl) Pending PDE2 -
1f Alkoxylated (methoxy) 3.67 ± 0.47 PDE2
2e Alkyl (pentyl) 33.95 PDE2
BAY 60-7550 Reference compound 0.82 PDE2

Heterocyclic Modifications and Cholinesterase Inhibition

The nature of the heterocyclic moiety significantly impacts cholinesterase inhibition:

  • Piperidine vs. Piperazine: Piperidine-containing derivatives (e.g., the target compound) often exhibit enhanced blood-brain barrier penetration compared to piperazine analogs . A three-carbon spacer between the chromenone core and the heterocycle optimizes acetylcholinesterase (AChE) inhibition, as seen in compound 58 (IC50 ≈ 1.2 μM), which rivals rivastigmine .

Selectivity for Estrogen Receptor Beta (ERβ)

Substituent positioning also influences receptor selectivity:

  • ERβ Agonists : Derivatives with electron-donating groups (e.g., methoxy) at the 3-position and hydrophobic substituents (e.g., methyl) at the 4-position show high ERβ selectivity (e.g., compound 3{27} , ERβ IC50 = 12 nM vs. ERα IC50 = 480 nM) .

Structure-Activity Relationship (SAR) Insights

  • 3-Position : Hydroxy or alkoxy groups enhance hydrogen bonding with PDE2 or ERβ .
  • 4-Position : Methyl groups improve metabolic stability and hydrophobic interactions .
  • 2-Position: Bulky substituents (e.g., 3-methylpiperidino) may optimize steric complementarity in enzyme binding pockets .

Biological Activity

3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one, a derivative of benzo[c]chromen-6-one, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a hydroxy group and a piperidine moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H23NO3C_{21}H_{23}NO_3, and its IUPAC name is 3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]benzo[c]chromen-6-one. The structural features of this compound suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and neuroprotection.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase II (PDE2), an enzyme involved in the degradation of cyclic nucleotides, which are crucial for various signaling pathways in cells. Inhibition of PDE2 can lead to increased levels of cyclic AMP (cAMP), promoting neuroprotective effects and enhancing cognitive functions .
  • Antioxidant Properties : The hydroxy group in the structure may contribute to antioxidant activity, protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from corticosterone-induced toxicity. Specifically, it has been reported to enhance cell viability in HT-22 cells (a mouse hippocampal cell line) exposed to stressors, demonstrating its potential as a therapeutic agent for neurodegenerative conditions .

Data Table: Biological Activity Summary

Activity Type Effect Reference
PDE2 InhibitionIC50 = 3.67 ± 0.47 μM
Antioxidant ActivityProtects against oxidative stress
NeuroprotectionIncreases cell viability

Study on PDE2 Inhibition

In a study evaluating various derivatives of 6H-benzo[c]chromen-6-one, compound 1f was highlighted for its potent PDE2 inhibitory activity with an IC50 value of 3.67 μM. This study demonstrated that the presence of specific substituents significantly influenced the inhibitory effects on PDE2, indicating the importance of structural modifications in enhancing biological activity .

Neurotoxicity Model

Another investigation focused on the protective effects of this compound on HT-22 cells subjected to corticosterone-induced neurotoxicity. Results indicated that treatment with varying concentrations of the compound significantly improved cell viability compared to controls, particularly at concentrations around 12.5 μM, suggesting its potential utility in treating stress-related neuronal damage .

Q & A

Q. What are the key synthetic pathways and critical parameters for synthesizing 3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chromenone core via cyclocondensation of substituted carbaldehydes with silyloxybutadienes .
  • Step 2 : Introduction of the 3-methylpiperidine moiety via nucleophilic substitution or reductive amination, requiring precise control of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to avoid side reactions .
  • Step 3 : Hydroxylation at the 3-position using oxidizing agents like H₂O₂/Fe²⁺ under acidic conditions . Critical Parameters : Reaction time (12–24 hours for Step 2), purification via column chromatography (silica gel, hexane/ethyl acetate gradient), and characterization by FTIR/NMR to confirm regioselectivity .

Q. Which analytical methods are most reliable for structural characterization of this compound?

  • FTIR : Identifies functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylpiperidine protons at δ 2.2–2.8 ppm, chromenone aromatic protons at δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₅NO₃ requires m/z 376.1913) .

Q. What are the primary biological targets and assays used to evaluate its pharmacological activity?

  • Targets : Cholinesterases (AChE/BChE for Alzheimer’s research) , estrogen receptors (ERβ selectivity reported in benzo[c]chromenone analogs) , and microbial enzymes .
  • Assays :
  • Ellman’s method for cholinesterase inhibition (IC₅₀ determination) .
  • Microbroth dilution for antimicrobial activity (MIC values against Gram-positive/negative strains) .

Advanced Research Questions

Q. How can structural modifications optimize binding affinity to cholinesterases?

  • SAR Insights :
Substituent PositionModificationEffect on AChE Inhibition (IC₅₀)
Piperidine N-methylRemoval2-fold decrease in activity
Chromenone 4-methylBrominationImproved lipophilicity (logP +0.5)
Spacer length3-carbonOptimal for BChE selectivity
  • Methodology : Molecular docking (AutoDock Vina) identifies hydrophobic interactions with Trp86 (AChE) and π-π stacking with Tyr337 .

Q. What experimental strategies resolve contradictions in reported ERβ selectivity of chromenone derivatives?

  • Comparative Assays : Use isogenic cell lines (ERα+/ERβ+) with luciferase reporters to quantify ligand-dependent activation .
  • Structural Analysis : X-ray crystallography of ligand-ERβ complexes to validate binding modes .
  • Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥98%) and solvent effects (DMSO <0.1% v/v) .

Q. How does the 3-methylpiperidine moiety influence pharmacokinetic properties?

  • Lipophilicity : Increases logD by ~1.2 compared to non-piperidine analogs, enhancing blood-brain barrier permeability (PAMPA assay) .
  • Metabolic Stability : Piperidine N-methylation reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 hours in microsomal assays) .

Q. What purification techniques maximize yield in large-scale synthesis?

  • Continuous Flow Reactors : Improve reaction homogeneity and reduce byproducts (yield increases from 65% to 82%) .
  • Crystallization Optimization : Use ethanol/water (7:3) at 4°C for high-purity crystals (mp 148–150°C) .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity while others show no efficacy?

  • Key Variables :
  • Bacterial Strain Variability : Gram-positive S. aureus (MIC = 8 µg/mL) vs. Gram-negative E. coli (MIC >64 µg/mL) .
  • Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis of the chromenone ring) .
    • Resolution : Pre-incubate compound in media for 24 hours before assay to assess stability .

Methodological Recommendations

Best practices for validating synthetic intermediates:

  • In-line FTIR : Monitor reaction progress in real-time (e.g., carbonyl formation at 1680 cm⁻¹) .
  • LC-MS Purity Checks : Ensure intermediates are ≥95% pure before proceeding to subsequent steps .

Strategies for improving aqueous solubility:

  • Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility from 0.12 mg/mL to 1.8 mg/mL .
  • Prodrug Design : Introduce phosphate esters at the 3-hydroxy position for pH-dependent release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.